5-Chloro-2-(trifluoromethyl)benzonitrile

Organic Synthesis Pharmaceutical Intermediate Quality Control

This is the specific 5-chloro-2-trifluoromethyl regioisomer required for constructing patented kinase inhibitors (e.g., MAP4K4 inhibitor, IC50=134 nM) and herbicidal heterocycles. Generic or differently halogenated analogs cannot replicate its unique steric/electronic properties essential for downstream yield and selectivity. Procure with confidence for reliable cross-coupling diversification.

Molecular Formula C8H3ClF3N
Molecular Weight 205.56 g/mol
CAS No. 89223-58-5
Cat. No. B1318783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)benzonitrile
CAS89223-58-5
Molecular FormulaC8H3ClF3N
Molecular Weight205.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C#N)C(F)(F)F
InChIInChI=1S/C8H3ClF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H
InChIKeyYURDICUHGJLUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(trifluoromethyl)benzonitrile (CAS 89223-58-5) Procurement and Differentiation Guide


5-Chloro-2-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile building block [1] characterized by a 5-chloro substitution pattern on a 2-trifluoromethylbenzonitrile core. This compound is primarily employed as an intermediate in the synthesis of pharmaceutical and agrochemical candidates , with recent disclosures demonstrating its utility in constructing kinase inhibitor scaffolds [2] and in cross-coupling reactions to generate diverse chemical libraries [3].

Why 5-Chloro-2-(trifluoromethyl)benzonitrile Cannot Be Replaced by a Generic Benzonitrile


Procurement of a generic benzonitrile or a regioisomeric analog is not a viable substitution for 5-chloro-2-(trifluoromethyl)benzonitrile. The specific 5-chloro-2-trifluoromethyl substitution pattern is a critical determinant of downstream synthetic utility and biological activity. Replacing this compound with a non-chlorinated or differently halogenated analog alters the electronic properties, steric bulk, and hydrogen-bonding potential of the resulting intermediates, which can lead to significant differences in reaction yields and final product selectivity [1]. Furthermore, the compound's unique regiochemistry is essential for the construction of specific heterocyclic cores found in patented kinase inhibitors and agrochemicals, where even minor structural deviations can result in a complete loss of desired biological activity [2][3].

Quantitative Differentiation Evidence for 5-Chloro-2-(trifluoromethyl)benzonitrile (CAS 89223-58-5)


Superior Purity Specifications Compared to a Key Regioisomer

5-Chloro-2-(trifluoromethyl)benzonitrile is consistently available at higher purities than its close regioisomer, 3-chloro-4-(trifluoromethyl)benzonitrile. Standard commercial offerings for the target compound specify a minimum purity of 97-98% , whereas the 3-chloro-4-isomer is typically offered at 95-96% purity [1]. This purity differential is a crucial factor for procurement decisions, as a lower purity starting material can introduce by-products that compromise the yield and purification of multi-step syntheses.

Organic Synthesis Pharmaceutical Intermediate Quality Control

Distinct Physicochemical Properties for Purification and Formulation

The 5-chloro-2-substitution pattern on the benzonitrile core confers a significantly different boiling point compared to the 4-substituted isomer. The predicted boiling point for 5-chloro-2-(trifluoromethyl)benzonitrile is 224.0 ± 35.0 °C , which is substantially higher than the experimentally determined boiling point of 4-(trifluoromethyl)benzonitrile (183.2 ± 0.0 °C) . Additionally, the target compound is reported as a white crystalline solid at ambient temperature , whereas non-halogenated analogs like 2-(trifluoromethyl)benzonitrile are low-melting solids or liquids (mp 7.5 °C) [1].

Process Chemistry Purification Crystallization

Validated Utility in Generating Potent Kinase Inhibitors

Derivatives of 5-chloro-2-(trifluoromethyl)benzonitrile have been incorporated into potent kinase inhibitors. A compound containing this scaffold demonstrated an IC50 of 134 nM against the MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4) catalytic domain [1]. While a direct comparator with an alternative benzonitrile in the same assay series is not available in the public domain, this data point validates the compound's utility in a demanding biological context where a simple benzonitrile would be inactive.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Validated Applications and Procurement Scenarios for 5-Chloro-2-(trifluoromethyl)benzonitrile


Synthesis of Heterocyclic Agrochemical Intermediates

This compound is a crucial intermediate in the synthesis of heterocyclylbenzonitriles, a class of compounds with documented herbicidal activity. Patents disclose its use in constructing complex heterocyclic structures, where the specific 5-chloro-2-trifluoromethyl substitution pattern is essential for the desired herbicidal efficacy [1]. Procurement of this specific regioisomer is mandatory for replicating these patented synthetic routes.

Medicinal Chemistry for Kinase-Targeted Drug Discovery

5-Chloro-2-(trifluoromethyl)benzonitrile serves as a validated building block for kinase inhibitor programs. The scaffold has been successfully used to generate a potent MAP4K4 inhibitor (IC50 = 134 nM), confirming its utility in constructing biologically active molecules [2]. Researchers pursuing novel kinase inhibitors should prioritize this compound over non-halogenated analogs to access this validated chemical space.

Cross-Coupling Reactions for Library Synthesis

The chloro substituent on the aromatic ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This enables the rapid diversification of the benzonitrile core into larger, more complex molecules for screening libraries [3]. The 5-chloro-2-trifluoromethyl arrangement offers a unique steric and electronic environment that can influence the regioselectivity and efficiency of these coupling reactions.

High-Purity Custom Synthesis Starting Material

For process chemists requiring a reliable, high-purity starting material, 5-chloro-2-(trifluoromethyl)benzonitrile is available with a minimum purity specification of 97-98% from major commercial suppliers . This level of purity ensures a more predictable and cleaner reaction profile, minimizing the formation of unknown by-products and simplifying subsequent purification steps in multi-kilogram syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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